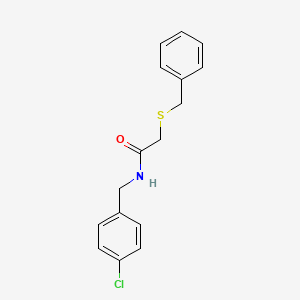
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide, also known as MMMPB or Pentedrone, is a synthetic cathinone that belongs to the β-ketone amphetamine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound was first synthesized in the 1960s, but its use as a recreational drug only became popular in the 2000s.
作用机制
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is not fully understood, but it is believed to involve the activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
The use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide also causes the release of glucose from the liver, leading to increased energy levels. Prolonged use of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide can lead to tolerance, dependence, and addiction.
实验室实验的优点和局限性
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been shown to have a high affinity for dopamine transporters, making it useful in studies of dopamine transport. However, one limitation is that 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide and its potential use in the treatment of various medical conditions. Finally, research is needed to identify the long-term effects of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide use and to develop strategies for preventing addiction and dependence.
合成方法
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a reducing agent and a catalyst. The resulting product is then purified using column chromatography. The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been studied for its potential use in the treatment of various medical conditions. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide has been investigated for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-6-4-8-17(12-14)20-19(21)9-5-7-16-10-11-18(22-3)15(2)13-16/h4,6,8,10-13H,5,7,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHBQPGBODDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)
![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)



![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)